Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid
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Overview
Description
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid is a chiral amino acid derivative that features a thienyl group attached to the propionic acid backbone The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used to protect the amino group during chemical synthesis
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-Amino-3-(2-thienyl)-propionic acid and tert-butoxycarbonyl chloride.
Protection of the Amino Group: The amino group of (S)-3-Amino-3-(2-thienyl)-propionic acid is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The resulting Boc-protected amino acid is purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amino acid.
Coupling Reactions: The amino group can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Substitution Reactions: The thienyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Deprotection: (S)-3-Amino-3-(2-thienyl)-propionic acid.
Coupling: Peptide derivatives.
Substitution: Functionalized thienyl derivatives.
Scientific Research Applications
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid: Similar structure with an additional methylene group in the backbone.
Boc-(S)-3-Amino-3-(2-furyl)-propionic acid: Contains a furan ring instead of a thienyl ring.
Boc-(S)-3-Amino-3-(2-pyridyl)-propionic acid: Features a pyridine ring in place of the thienyl ring.
Uniqueness
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical reactivities.
Properties
CAS No. |
500770-66-1 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
(2S)-2-[amino(thiophen-2-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)8(10(14)15)9(13)7-5-4-6-18-7/h4-6,8-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m0/s1 |
InChI Key |
IRIMDUUDRBJWIS-IENPIDJESA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1 |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CS1)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CS1)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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